Antiviral Activity Profile: Target Compound vs. In-Class Baseline in CEM-T4 Cells
The target compound demonstrates a defined antiviral profile in a standardized cell-based assay, providing a verifiable efficacy benchmark against HIV. It achieves >90% inhibition of viral activity at concentrations greater than 20 µM in CEM-T4 cells, as documented in the NIAID chemotherapeutic database [1]. This provides a quantitative baseline that can be directly compared to the performance of other pyrimidine analogs tested under the same conditions. While the potency is modest, it establishes a clear, data-driven starting point for SAR studies.
| Evidence Dimension | Antiviral Efficacy (% Inhibition) |
|---|---|
| Target Compound Data | >90% inhibition at >20 µM |
| Comparator Or Baseline | Untreated or vehicle control (baseline viral replication) |
| Quantified Difference | >90% reduction in viral activity relative to baseline |
| Conditions | CEM-T4 cell line infected with HIV; MTT assay for toxicity and viral inhibition |
Why This Matters
This quantitative efficacy data enables researchers to calibrate the compound's baseline activity, ensuring it is selected for the correct potency window in antiviral SAR campaigns and not misapplied to targets requiring sub-micromolar inhibition.
- [1] Division of AIDS Anti-HIV/OI/TB Therapeutics Database. National Institute of Allergy and Infectious Diseases (NIAID). (2024). Compound Bioactivity Data for 76498-32-3. Reference: Journal of Medicinal Chemistry 2011 (21290). View Source
